molecular formula C8H14BrN B13207445 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane

Cat. No.: B13207445
M. Wt: 204.11 g/mol
InChI Key: AGHAKYNIROQVJK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane is a chemical compound that belongs to the class of bicyclic amines. It is derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known organocatalyst. This compound is characterized by the presence of a bromomethyl group attached to the bicyclic structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with dibromomethane in the presence of a solvent such as acetone . The reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency.

Chemical Reactions Analysis

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Transalkylation: The compound can undergo transalkylation reactions, where the bromomethyl group is exchanged with other alkyl groups.

Scientific Research Applications

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane primarily involves its reactivity as a nucleophile and a base. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure of the compound allows for unique interactions with molecular targets, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, which allows for a wide range of chemical transformations.

Properties

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

4-(bromomethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C8H14BrN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2

InChI Key

AGHAKYNIROQVJK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)CBr

Origin of Product

United States

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